Xanomeline - 131986-45-3

Xanomeline

Catalog Number: EVT-254954
CAS Number: 131986-45-3
Molecular Formula: C14H23N3OS
Molecular Weight: 281.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xanomeline (3-(3-hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine) is a synthetic compound initially developed as a potential treatment for Alzheimer's disease. [, , , , ] It belongs to a class of drugs known as muscarinic acetylcholine receptor agonists, specifically exhibiting a preference for the M1 and M4 subtypes. [, , , , , , , ] Xanomeline's activity at these receptors is of particular interest in neuroscience research, particularly in areas related to cognition, memory, and psychotic disorders. [, , , , , , , ]

Acetylcholine

  • Relevance: Acetylcholine serves as the natural ligand for the receptors xanomeline targets, making it a crucial point of comparison for understanding xanomeline's pharmacological profile. Xanomeline demonstrates higher efficacy at hM1 and hM4 receptors in primary phasic intracellular calcium release than acetylcholine [].

Carbachol

  • Relevance: Carbachol acts as a non-selective control compound in many studies investigating xanomeline's selectivity and functional effects at different mAChR subtypes. For example, xanomeline displays a 1000-fold greater potency than carbachol in stimulating amyloid precursor protein release []. Additionally, in contrast to carbachol, brief exposure to xanomeline does not cause internalization of any muscarinic receptor subtype [].

Oxotremorine

  • Relevance: Oxotremorine serves as a comparator to xanomeline, highlighting xanomeline's unique pharmacological profile. Unlike oxotremorine, xanomeline does not produce classical cholinergic side effects such as tremor, hypothermia, and salivation []. This difference is attributed to xanomeline's M1 preference over the M2 and M3 receptors that oxotremorine activates [, ].

Pilocarpine

  • Relevance: Similar to carbachol, pilocarpine is used as a non-selective control to highlight xanomeline's selectivity for M1 and M4 receptors. In contrast to xanomeline's antipsychotic-like effects, pilocarpine appears to induce a psychotomimetic-like effect in prepulse inhibition studies [].

N-Methylscopolamine ([3H]NMS)

  • Relevance: [3H]NMS is a critical tool in studying xanomeline's binding characteristics. Research shows that xanomeline treatment can decrease the affinity of [3H]NMS for muscarinic receptors, providing evidence for xanomeline's unique binding properties and potential allosteric interactions [, , , ].

Trihexyphenidyl

  • Relevance: Trihexyphenidyl, as a relatively selective M1 antagonist, was instrumental in demonstrating the role of M1 receptors in xanomeline's effect on dopamine neurotransmission. Specifically, trihexyphenidyl antagonized xanomeline-induced increases in striatal DOPAC levels, a dopamine metabolite [].

Atropine

  • Relevance: Atropine serves as a non-selective antagonist in studies investigating xanomeline's actions. It is used to differentiate between the effects mediated by different mAChR subtypes and to demonstrate the involvement of muscarinic receptors in xanomeline's actions [, ].

Pirenzepine

  • Relevance: Pirenzepine is used to confirm the involvement of M1 receptors in xanomeline's effects. Its use helps dissect the specific contributions of different mAChR subtypes to xanomeline's overall pharmacological profile [].

Propylbenzylcholine Mustard

  • Relevance: Propylbenzylcholine mustard is a pharmacological tool used to investigate the nature of xanomeline's binding to muscarinic receptors. Studies using this compound demonstrate that irreversible inactivation of the classical receptor binding site does not prevent the inhibitory effect of wash-resistantly bound xanomeline on acetylcholine release [].

[3H]Quinuclidinyl Benzilate ([3H]QNB)

  • Relevance: [3H]QNB, alongside [3H]NMS, is used to investigate the long-term effects of xanomeline on M3 receptor regulation. The study observed similar effects on the binding of both radioligands after xanomeline treatment, suggesting a common mechanism of action [].

LY282122

  • Relevance: The structural similarity between LY282122 and xanomeline allows it to be used as an internal standard, ensuring accurate measurement of xanomeline levels in biological samples [].

SBG-PK-014

  • Relevance: SBG-PK-014 represents a step forward in developing M1 agonists with improved efficacy. Compared to xanomeline, SBG-PK-014 exhibited a 3.5-fold greater maximum fold of activation at the M1 receptor, indicating its potential for more effectively promoting the α-secretion of APP and potentially offering enhanced therapeutic benefits in Alzheimer's disease [].

Cevimeline

  • Relevance: Cevimeline serves as a comparator to xanomeline, specifically in studies focusing on the role of M4 receptors in Tourette syndrome models. While xanomeline showed efficacy in reducing tic-like behaviours, cevimeline did not, highlighting the importance of M4 activation for this particular therapeutic effect [].

VU0467154

  • Relevance: VU0467154 is a valuable tool for dissecting the specific roles of M4 receptors in xanomeline's effects. In studies involving Tourette syndrome models, VU0467154, like xanomeline, showed efficacy in reducing tic-like behaviors, further supporting the importance of M4 activation in this context [].

Fluoroxanomeline

  • Relevance: Fluoroxanomeline, although designed for imaging purposes, sheds light on the binding selectivity of xanomeline. The study revealed that despite xanomeline's functional selectivity for M1, both xanomeline and fluoroxanomeline displayed limited selectivity for muscarinic subtype binding, highlighting the complexities of translating functional selectivity to binding affinity [].

Odapipam

  • Relevance: While not structurally related, odapipam serves as a relevant comparator to xanomeline in a study employing normal-phase liquid chromatography and mass spectrometry techniques for drug metabolism analysis []. This comparison highlights the application of analytical techniques in studying the metabolic profiles of different drug candidates targeting the central nervous system.
Source and Classification

Xanomeline is classified as a muscarinic acetylcholine receptor agonist. It is structurally related to the natural neurotransmitter acetylcholine and shares pharmacological similarities with arecoline, the main psychoactive ingredient in betel nut. Its development aimed to explore its potential in treating neuropsychiatric disorders due to its ability to modulate dopaminergic and glutamatergic circuits in the brain .

Synthesis Analysis

The synthesis of xanomeline involves several chemical reactions that lead to the formation of its complex structure. The process typically begins with the preparation of key intermediates through various reactions including nucleophilic substitutions and cyclizations.

  1. Initial Formation: The synthesis starts with 3-pyridinecarboxaldehyde undergoing a Strecker-type reaction with trimethylsilyl cyanide, yielding a cyanohydrin intermediate.
  2. Cyclization: This intermediate is then reacted with ammonium chloride in ammonium hydroxide to form an aminonitrile, which undergoes cyclization with disulfur dichloride to produce a thiadiazole intermediate.
  3. Functionalization: The thiadiazole is functionalized through nucleophilic substitution with 1-hexanol using sodium hydride in tetrahydrofuran (THF), leading to another intermediate.
  4. Final Steps: The final steps involve converting this intermediate into xanomeline by reacting it with methyl iodide followed by reduction using sodium borohydride .

This multi-step synthesis highlights the complexity involved in producing xanomeline, which includes careful control of reaction conditions such as temperature and solvent choice.

Molecular Structure Analysis

Xanomeline has a molecular weight of approximately 281.4 g/mol and is characterized by its lipophilic nature, which facilitates its penetration across the blood-brain barrier. The chemical structure features:

  • Functional Groups: It contains a hexyloxy side chain that influences its binding affinity to muscarinic receptors.
  • Chirality: Xanomeline is an achiral compound.
  • Molecular Formula: The molecular formula can be represented as C_{15}H_{18}N_{2}O_{2}.

The structural attributes of xanomeline contribute to its pharmacological activity, particularly its selectivity for the M1 and M4 receptor subtypes .

Chemical Reactions Analysis

Xanomeline can participate in various chemical reactions that affect its pharmacokinetics and metabolism:

  1. Metabolic Pathways: Xanomeline is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6. Variations in these metabolic pathways can influence drug efficacy and safety profiles.
  2. Fluorination and Deuteration: Modifications such as fluorination at specific carbon positions can enhance stability against metabolic degradation, while deuteration may lead to altered metabolic pathways that reduce toxicity .
  3. Receptor Binding: The binding of xanomeline to muscarinic receptors involves conformational changes that can lead to different activation states (partial vs. full agonism) depending on the receptor subtype engaged .

These reactions are crucial for understanding how xanomeline functions within biological systems and how modifications can improve its therapeutic profile.

Mechanism of Action

Xanomeline acts primarily as an agonist at the M1 and M4 muscarinic acetylcholine receptors located in the central nervous system. Its mechanism includes:

  • Receptor Activation: Upon binding to these receptors, xanomeline induces conformational changes that activate intracellular signaling pathways.
  • Neurotransmitter Modulation: By stimulating M1 and M4 receptors, xanomeline modulates dopamine and glutamate neurotransmission, which is significant for treating conditions like schizophrenia .
  • Behavioral Effects: Preclinical studies have demonstrated that xanomeline exhibits antipsychotic-like effects, including decreased hyperactivity induced by dopaminergic agents .

This mechanism underscores xanomeline's potential therapeutic benefits in neuropsychiatric disorders.

Physical and Chemical Properties Analysis

Xanomeline's physical and chemical properties include:

  • Solubility: It is lipophilic with low water solubility, favoring high brain-to-plasma ratios (>10:1).
  • Stability: The compound's stability can be enhanced through structural modifications such as fluorination or deuteration.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for pharmaceutical applications.

These properties are essential for determining the drug's formulation and delivery methods .

Applications

Xanomeline has several notable applications in scientific research and clinical settings:

  1. Neurological Disorders Treatment: It is being studied for its efficacy in treating schizophrenia, Alzheimer's disease, and other cognitive disorders due to its unique receptor activity profile.
  2. Pharmacological Research: Xanomeline serves as a valuable tool for exploring muscarinic receptor functions and their roles in various physiological processes.
  3. Drug Development: Ongoing research aims to develop xanomeline derivatives with improved pharmacokinetics and reduced side effects for better patient tolerance .
Historical Context and Rationale for Development

Emergence of Muscarinic Acetylcholine Receptors as Therapeutic Targets in Neuropsychiatry

The cholinergic system, particularly muscarinic acetylcholine receptors (mAChRs), has been implicated in the pathophysiology of schizophrenia and Alzheimer's disease through extensive neurochemical and postmortem studies. Five mAChR subtypes (M1-M5) are distributed throughout the brain, with M1 receptors concentrated in cortical regions governing cognition, and M4 receptors abundant in striatal areas modulating dopaminergic signaling. Critical neuroimaging and receptor binding studies revealed that patients with schizophrenia exhibit 20–35% reduced mAChR occupancy in cortical and subcortical regions compared to healthy controls, with M1 and M4 receptors most significantly decreased in the prefrontal cortex and striatum [1] [7]. This mAChR deficit is now recognized as a core feature of schizophrenia's neurochemical landscape, distinct from dopaminergic dysfunction.

The therapeutic potential of mAChR activation gained momentum when clozapine—an atypical antipsychotic with minimal D2 receptor blockade—demonstrated superior efficacy in treatment-resistant schizophrenia. Research revealed that its active metabolite, N-desmethylclozapine, acts as a partial M1 agonist with 46% intrinsic activity, competing with clozapine's muscarinic antagonism [1]. This serendipitous discovery, coupled with evidence that muscarinic antagonists exacerbate psychosis, solidified mAChRs as credible targets for novel antipsychotics. Preclinical studies further established that M4 receptor activation regulates dopamine release in mesolimbic pathways, while M1 stimulation enhances cortical cognitive processing—a dual mechanism addressing both psychotic and cognitive symptoms [4] [7].

Table 1: Muscarinic Receptor Subtypes in Neuropsychiatric Disorders

SubtypeBrain RegionPrimary FunctionPathology in Schizophrenia
M1Cortex, HippocampusCognition, memory, synaptic plasticity↓ 25-30% in prefrontal cortex [1]
M4Striatum, Nucleus AccumbensDopamine release regulation, motor control↓ 20% in striatum [4]
M5Midbrain dopaminergic neuronsDopamine synthesis modulationLimited data

Evolution of Xanomeline from Alzheimer’s Disease Research to Schizophrenia Therapeutics

Xanomeline was initially developed in the 1990s as an M1/M4-preferring orthosteric agonist for Alzheimer's disease (AD). In a landmark 6-month phase 2 trial involving 343 AD patients, xanomeline (75–225 mg/day) significantly improved cognitive scores on the Alzheimer’s Disease Assessment Scale and unexpectedly reduced psychotic symptoms—including vocal outbursts, suspiciousness, and hallucinations—by 40–60% compared to placebo [5] [10]. Despite these dual benefits, development was halted due to intolerable peripheral cholinergic side effects (nausea, salivation, diarrhea), causing 52% discontinuation at the highest dose [7].

This setback redirected interest toward schizophrenia, where mAChR deficits were newly recognized. A proof-of-concept trial in 20 schizophrenia patients demonstrated that xanomeline monotherapy reduced Brief Psychiatric Rating Scale scores by 33% and robustly improved verbal learning and short-term memory after 4 weeks [4] [10]. Crucially, its antipsychotic efficacy was mechanistically distinct: unlike D2 antagonists, xanomeline acutely inhibited only mesolimbic dopamine cell firing without affecting nigrostriatal pathways, predicting lower extrapyramidal risk [10]. However, peripheral side effects persisted, necessitating a novel formulation approach.

The solution emerged through co-administration with trospium chloride—a peripherally restricted, non-selective mAChR antagonist that does not cross the blood-brain barrier. This combination (KarXT) mitigated gastrointestinal adverse effects while preserving central M1/M4 agonism. In the pivotal phase 2 EMERGENT-1 trial (N=182), KarXT reduced PANSS total scores by 17.4 points vs. 5.9 for placebo (p<0.001), with comparable discontinuation rates (20% KarXT vs. 18% placebo) [1] [5]. This established KarXT as the first non-dopaminergic antipsychotic with efficacy across positive, negative, and cognitive domains.

Table 2: Key Clinical Trials of Xanomeline-Based Therapeutics

TrialPopulationDesignKey Efficacy FindingsCognitive Outcomes
Bodick et al. (1997)Alzheimer’s (N=343)6-month, placebo-controlled↓ Psychosis symptoms by 40-60%; ↑ cognition at 225 mg/daySignificant ADAS-cog improvement
Shekhar et al. (2008)Schizophrenia (N=20)4-week, placebo-controlled↓ BPRS by 33%; robust antipsychotic effects↑ Verbal learning, short-term memory
EMERGENT-1 (2021)Acute schizophrenia (N=182)5-week, RCTΔPANSS −17.4 vs. −5.9 (p<0.001)Trend toward improvement (d=0.20)
EMERGENT-2/3 (2024)Schizophrenia (Phase 3)5-week, RCTΔPANSS −20.6 vs. −12.2 (p<0.001) [8]Significant in cognitively impaired subgroup (d=0.50) [2]

Collaborative Drug Discovery Efforts: Eli Lilly and Novo Nordisk

The clinical success of xanomeline-trospium (KarXT) has catalyzed extensive partnerships between pharmaceutical giants and biotech firms to develop next-generation muscarinic therapeutics. These collaborations focus on three strategic areas: overcoming formulation challenges, targeting receptor subtypes with precision, and extending applications beyond schizophrenia.

Eli Lilly, building on its neuroscience portfolio, entered a $290 million partnership with Camurus in June 2025 to leverage their FluidCrystal® platform for long-acting injectable formulations. This technology uses lipid solutions that transform into liquid crystalline gels upon injection, enabling sustained drug release over weeks to months [3]. While initially targeting metabolic peptides (GLP-1/GIP agonists), the platform holds promise for depot formulations of xanomeline analogs to enhance adherence in chronic psychiatric disorders.

  • Spatially bias receptor signaling to enhance therapeutic effects
  • Exhibit greater subtype selectivity (e.g., M4 for psychosis, M1 for cognition)
  • Minimize on-target peripheral side effects through allosteric mechanisms [4] [7]

Table 3: Strategic Partnerships in Muscarinic Therapeutics (2023–2025)

Companies/InstitutionsInvestment/FocusTechnology/PlatformTherapeutic Goals
Eli Lilly & Camurus$290M + $580M milestonesFluidCrystal® sustained releaseLong-acting xanomeline formulations
Novo Nordisk & Deep Apple$812M total potentialAI + cryo-EM structure-based designNon-incretin GPCR modulators (M1/M4 PAMs)
Novo Nordisk & Septerna$2.2B total potentialGPCR structure-based discoveryOral small molecules for neuropsychiatric targets
AstraZeneca & VanderbiltUndisclosedM4 PAM developmentAntipsychotics with cognitive benefits

Properties

CAS Number

131986-45-3

Product Name

Xanomeline

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole

Molecular Formula

C14H23N3OS

Molecular Weight

281.42 g/mol

InChI

InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3

InChI Key

JOLJIIDDOBNFHW-UHFFFAOYSA-N

SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C

Synonyms

(3-O-hexyloxy)-TZTP
3-(3-O-hexyl-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
LY 246708
LY-246708
LY246708
xanomeline
xanomeline tartrate

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.